

N-Acetyl-L-phenylalanine: A Comprehensive Physicochemical Profile

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Compound of Interest

Compound Name: *N-Acetyl-L-phenylalanine*

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For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-L-phenylalanine (Ac-L-Phe-OH) is a derivative of the essential amino acid L-phenylalanine, playing a role as a metabolite and finding applications in pharmaceutical and biotechnological research.^{[1][2]} This technical guide provides an in-depth overview of its core physicochemical properties, supported by experimental methodologies and relevant biological context.

Core Physicochemical Properties

A summary of the key quantitative physicochemical properties of **N-Acetyl-L-phenylalanine** is presented in Table 1. These parameters are crucial for understanding its behavior in various experimental and physiological settings.

Property	Value	References
Molecular Formula	C ₁₁ H ₁₃ NO ₃	[1][2]
Molecular Weight	207.23 g/mol	[1]
Melting Point	171-173 °C	[1][3]
Optical Rotation [α] _{22/D}	+39° to +41° (c=1 in methanol)	[4]
pKa	3.56 ± 0.10 (Predicted)	[2]
LogP	0.93	[1][3]
Water Solubility	6450 mg/L @ 25 °C (estimated)	[3]
Crystal System	Orthorhombic	[5]
Space Group	P2 ₁ 2 ₁ 2 ₁	[5]

Solubility Profile

The solubility of **N-Acetyl-L-phenylalanine** in various solvents is a critical factor for its handling, formulation, and application in experimental assays.

Solvent	Solubility	References
Water	6450 mg/L @ 25 °C (estimated)	[3]
Methanol	Soluble (almost transparent)	[2]
Ethanol	20 mg/mL	[6]
Acetone	Soluble	[2]
Chloroform	0.34 w% at 25°C (for the DL-isomer)	[2]
Dimethyl Sulfoxide (DMSO)	~12 mg/mL	[7]
Dimethylformamide (DMF)	~16 mg/mL	[7]
Phosphate Buffered Saline (PBS, pH 7.2)	~0.25 mg/ml	[7]

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental protocols. Below are methodologies for key analytical techniques used to characterize **N-Acetyl-L-phenylalanine**.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Separation

HPLC is a versatile technique for assessing the purity and enantiomeric excess of **N-Acetyl-L-phenylalanine**.^[8]

Experimental Protocol: Chiral HPLC-UV^[8]

- Sample Preparation:
 - Accurately weigh approximately 10 mg of the N-Acetyl-DL-phenylalanine sample.
 - Dissolve the sample in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.

- Filter the solution through a 0.45 μm syringe filter prior to injection.
- Instrumentation and Conditions:
 - Column: A chiral stationary phase (CSP) is essential for separating the L- and D-enantiomers. Columns based on teicoplanin or cyclodextrin derivatives are commonly used.
 - Mobile Phase: A typical mobile phase consists of a mixture of an organic modifier (e.g., acetonitrile) and an aqueous buffer (e.g., water with an acidic modifier like formic acid). An example is a 75:25 (v/v) mixture of acetonitrile and water.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

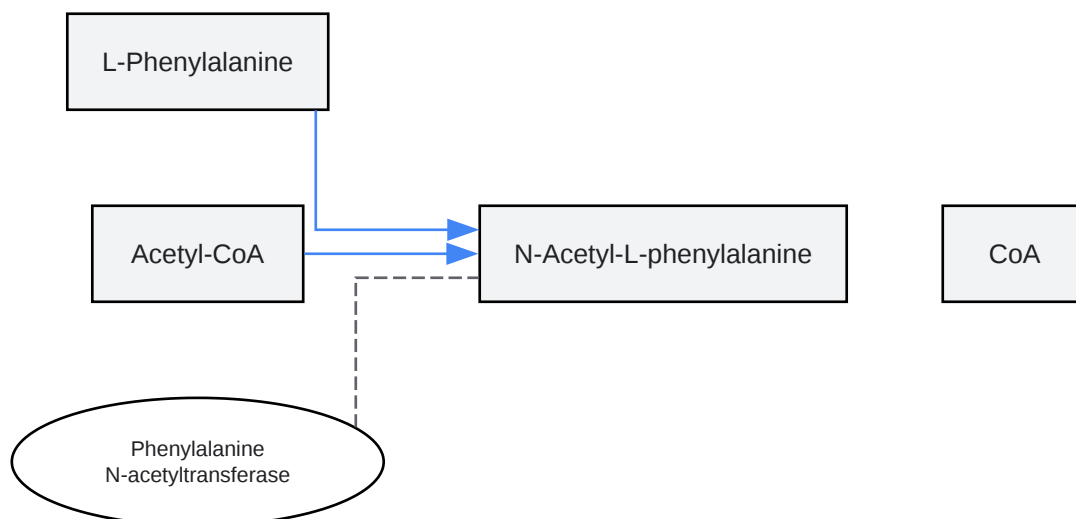
NMR spectroscopy is a powerful tool for confirming the chemical structure of **N-Acetyl-L-phenylalanine**.^[9]^[10]

Experimental Protocol: ^1H -NMR

- Sample Preparation:
 - Dissolve 5-10 mg of **N-Acetyl-L-phenylalanine** in a suitable deuterated solvent (e.g., DMSO- d_6 , CDCl_3 , or D_2O).
 - Transfer the solution to an NMR tube.
- Instrumentation and Data Acquisition:
 - Acquire the ^1H -NMR spectrum on a spectrometer (e.g., 60 MHz or higher).^[10]
 - Key spectral regions for **N-Acetyl-L-phenylalanine** include the aromatic protons of the phenyl group, the alpha-proton, the beta-protons, and the acetyl methyl protons.^[10]

Biological Context and Metabolic Pathway

N-Acetyl-L-phenylalanine is a metabolite of L-phenylalanine.[3][11] In certain metabolic conditions, such as phenylketonuria (PKU), where the conversion of phenylalanine to tyrosine is impaired, elevated levels of **N-Acetyl-L-phenylalanine** can be observed in urine.[3][6] It is formed through the action of phenylalanine N-acetyltransferase.[3][6]



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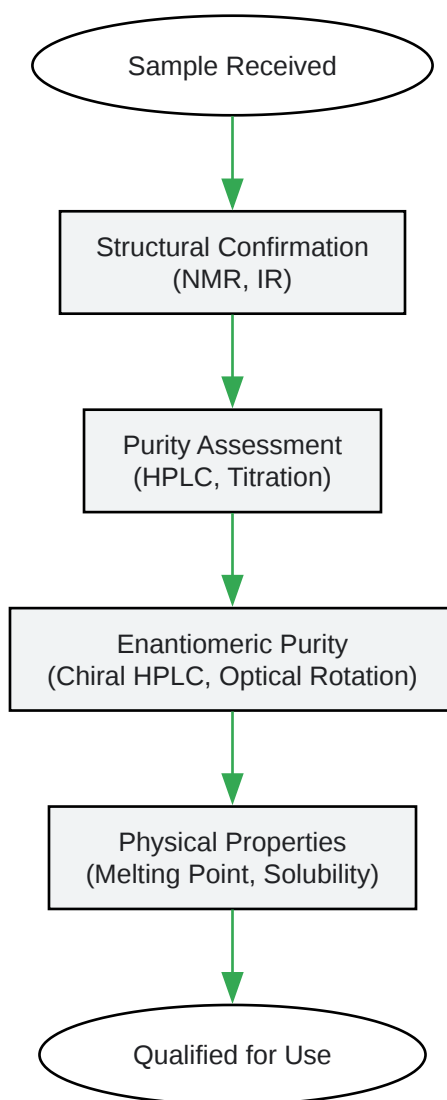
Caption: Biosynthesis of **N-Acetyl-L-phenylalanine** from L-Phenylalanine.

Role in Drug Development

The unique properties of **N-Acetyl-L-phenylalanine** make it a subject of interest in drug development. Its structure can be incorporated into larger molecules to modify their properties. For instance, it has been used in the synthesis of compounds with potential anti-inflammatory activity.[12] Furthermore, as an amino acid derivative, it can be explored in prodrug strategies to enhance the transport and delivery of therapeutic agents.[13] The study of its racemization during chemical synthesis is crucial for producing enantiomerically pure pharmaceuticals.[12]

Experimental Workflow for Characterization

The logical flow for the comprehensive characterization of a new batch of **N-Acetyl-L-phenylalanine** is outlined below.



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Caption: Characterization workflow for **N-Acetyl-L-phenylalanine**.

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